molecular formula C17H14F2N2O3S2 B2424551 N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941950-70-5

N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2424551
CAS RN: 941950-70-5
M. Wt: 396.43
InChI Key: UYGRVPWBWRXCII-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings), and a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole sulfonamides can be synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or via a S-oxidation/S–F bond formation/SuFEx approach .

Scientific Research Applications

Fluorescence Spectroscopy and Molecular Design

  • Spectroscopic studies on 1,3,4-thiadiazole derivatives, including compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, have shown dual fluorescence effects related to molecular aggregation and charge transfer phenomena. These properties make such compounds potential candidates for fluorescence probes in biological and molecular medicine applications (Budziak et al., 2019).

Biological Activity and Antimicrobial Studies

  • Another research area involves the evaluation of biological activities of sulfone derivatives containing 1,3,4-oxadiazole moieties. Compounds in this class have demonstrated significant antibacterial activities against rice bacterial leaf blight, indicating their potential as antimicrobial agents. The effectiveness of these compounds is attributed to their ability to enhance plant resistance against pathogens through the stimulation of antioxidant enzyme activities (Shi et al., 2015).

Molecular Synthesis and Characterization

  • The synthesis and characterization of related compounds, such as flurbiprofen derivatives, have also been reported. These studies contribute to the understanding of the chemical properties and potential applications of compounds structurally related to this compound (Manolov et al., 2021).

Antidiabetic Agents

  • Research into the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, including cyclic sulfonylthiourea derivatives, as hypoglycemic agents, highlights the potential of compounds with similar structural features in the development of antidiabetic medications. These studies focus on the design, synthesis, and biological evaluation of these compounds to identify new therapeutic agents (Faidallah et al., 2016).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S2/c18-11-3-6-13(7-4-11)26(23,24)9-1-2-16(22)21-17-20-14-8-5-12(19)10-15(14)25-17/h3-8,10H,1-2,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGRVPWBWRXCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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